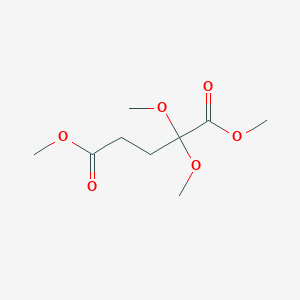

1,5-Dimethyl 2,2-dimethoxypentanedioate

Beschreibung

1,5-Dimethyl 2,2-dimethoxypentanedioate is a hypothetical ester derivative of pentanedioic acid, featuring methyl ester groups at positions 1 and 5 and dimethoxy substituents at position 2. Its inferred molecular formula is C₉H₁₆O₆, combining ester and ether functionalities. Structurally, the compound is characterized by a central pentanedioate backbone with methoxy (-OCH₃) groups at the second carbon and methyl ester (-COOCH₃) groups at the terminal carbons. This configuration imparts unique physicochemical properties, such as moderate polarity due to the methoxy groups, which may enhance solubility in polar aprotic solvents compared to non-polar analogs. Potential applications include use as a specialty solvent, polymer intermediate, or precursor in organic synthesis.

Eigenschaften

IUPAC Name |

dimethyl 2,2-dimethoxypentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOXYXADRPCSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dimethyl 2,2-dimethoxypentanedioate can be synthesized through esterification reactions involving the corresponding diacid and methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 1,5-Dimethyl 2,2-dimethoxypentanedioate involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl 2,2-dimethoxypentanedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl 2,2-dimethoxypentanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl 2,2-dimethoxypentanedioate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

1,5-Dimethyl 2-methylenepentanedioate (CAS 5621-44-3)

- Structure : Features a methylene (-CH₂-) group at position 2, introducing an unsaturated alkene bond.

- Molecular Formula : C₈H₁₂O₄.

- Functional Groups : Ester and alkene.

- Properties : The unsaturated bond increases reactivity, enabling Diels-Alder or Michael addition reactions. Its lower molecular weight (172.18 g/mol) compared to the dimethoxy analog may reduce boiling point and enhance volatility.

- Applications : Likely used in polymer chemistry or as a crosslinking agent.

1,5-Dimethyl 2-methylpentanedioate (CAS 14035-94-0)

- Structure : Contains a methyl (-CH₃) group at position 2.

- Molecular Formula : C₈H₁₄O₄.

- Functional Groups : Ester.

- Properties: The methyl group increases hydrophobicity, making it suitable as a non-polar solvent (e.g., Rhodiasolv® solvents). Its molecular weight (174.19 g/mol) suggests moderate volatility.

- Applications : Industrial solvents, plasticizers, or intermediates in agrochemical synthesis.

1,5-Dimethoxypentane (CAS 111-89-7)

- Structure : A linear ether with methoxy groups at positions 1 and 5.

- Molecular Formula : C₇H₁₆O₂.

- Functional Groups : Ether.

- Properties : Lower polarity than esters, with a molecular weight of 132.20 g/mol. Likely volatile and flammable, typical of small ethers.

- Applications : Solvent for resins or extraction processes.

1,5-Pentanediol (CAS 111-29-5)

- Structure : Diol with hydroxyl (-OH) groups at positions 1 and 5.

- Molecular Formula : C₅H₁₂O₂.

- Functional Groups : Alcohol.

- Properties : High polarity and hygroscopicity, with a boiling point of 242°C. Low acute toxicity but requires storage away from food sources.

- Applications : Humectant, polymer precursor (e.g., polyesters), or antifreeze additive.

Research Findings and Data

Physicochemical Properties

Substituent effects on key properties:

- Polarity : Methoxy > Hydroxyl > Ester > Methyl.

- Volatility : Dimethoxypentane (ether) > Methylpentanedioate (ester) > Dimethoxypentanedioate (hypothetical ester-ether).

Toxicity and Environmental Impact

- Environmental Persistence : Methoxy and ester groups may reduce biodegradability compared to hydroxyl groups. For example, the cyclopropane derivative has a 17-year half-life in water, suggesting dimethoxy analogs could exhibit similar persistence .

Data Table: Comparative Analysis

Biologische Aktivität

1,5-Dimethyl 2,2-dimethoxypentanedioate is a compound of interest in various fields of research due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and applications.

- Chemical Formula : C₉H₁₈O₄

- Molecular Weight : 174.24 g/mol

- CAS Number : 120399-78-4

Antioxidant Activity

Research indicates that compounds similar to 1,5-Dimethyl 2,2-dimethoxypentanedioate exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that derivatives of dimethoxy compounds can possess antimicrobial activity against a range of pathogens. For instance, certain analogs demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines suggest that 1,5-Dimethyl 2,2-dimethoxypentanedioate may inhibit cell proliferation. The compound's mechanism appears to involve inducing apoptosis in cancer cells, although the specific pathways remain to be fully elucidated.

Synthesis Methods

The synthesis of 1,5-Dimethyl 2,2-dimethoxypentanedioate typically involves multi-step reactions starting from simple precursors. Common methodologies include:

- Esterification Reactions : Using dimethyl malonate and appropriate alkyl halides.

- Michael Addition : Involving nucleophilic attack on α,β-unsaturated carbonyl compounds.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity using DPPH assay; demonstrated significant free radical scavenging activity. |

| Study 2 | Assessed cytotoxic effects on MCF-7 breast cancer cells; reported IC50 values indicating effective inhibition of cell growth. |

| Study 3 | Evaluated antimicrobial activity against E. coli and S. aureus; showed zones of inhibition comparable to standard antibiotics. |

Antioxidant Mechanism

The antioxidant mechanism is primarily attributed to the presence of methoxy groups which enhance electron donation capabilities, thereby neutralizing free radicals.

Apoptosis Induction

Mechanistic studies suggest that the compound activates caspase pathways leading to apoptosis in cancer cells. Flow cytometry analyses have confirmed increased annexin V binding in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.